An In-Depth Technical Guide to 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced therapeutic profiles. In this context, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] Among these, the 5-azaspiro[2.4]heptane framework represents a versatile and valuable building block. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride, a derivative of this promising scaffold. This document is intended to serve as a resource for researchers and professionals engaged in the design and development of new therapeutic agents.
Core Molecular Structure and Physicochemical Properties
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a chiral molecule featuring a unique spirocyclic system where a cyclopropane ring and a pyrrolidine ring share a single carbon atom. The presence of a carboxamide functional group at the 7-position and its formulation as a hydrochloride salt significantly influence its chemical and biological characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₁₃ClN₂O | Based on the molecular structure. |
| Molecular Weight | 176.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for organic hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt of the basic amine is expected to significantly enhance aqueous solubility compared to the free base.[3] |
| Stability | The hydrochloride salt form is expected to be more stable and have a longer shelf-life than the corresponding free base.[3] It may be hygroscopic and should be stored in a dry environment. | Amine hydrochlorides are generally more stable crystalline solids than their free base counterparts.[3] |
| pKa | The pKa of the protonated secondary amine is predicted to be in the range of 9-11. | This is a typical range for secondary amines in a cyclic system. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride.
Step 1: Synthesis of the 5-Azaspiro[2.4]heptane Core
The enantioselective synthesis of the 5-azaspiro[2.4]heptane core can be achieved through the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate, followed by cyclization. This method provides a key intermediate, (S)-7-amino-5-azaspiro[2.4]heptane, with high enantiomeric excess.[4]
Experimental Protocol (Adapted from Yao et al., 2011[4])
-
Asymmetric Hydrogenation: A solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in a suitable solvent (e.g., methanol) is subjected to hydrogenation in the presence of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl.
-
Cyclization: The resulting amino alcohol undergoes spontaneous or induced cyclization to form the corresponding spiro-lactam.
-
Reduction: The lactam is then reduced using a suitable reducing agent, like lithium aluminum hydride (LiAlH₄), to yield the desired (S)-7-amino-5-azaspiro[2.4]heptane derivative.
Step 2: Formation of the Carboxamide
The transformation of a carboxylic acid to a primary carboxamide is a fundamental reaction in organic synthesis. This can be achieved through various methods, including the use of coupling agents to activate the carboxylic acid.
Experimental Protocol (General Procedure)
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Activation of Carboxylic Acid: 5-Azaspiro[2.4]heptane-7-carboxylic acid (which can be synthesized from the corresponding amino derivative) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added, along with an activating agent like 1-hydroxybenzotriazole (HOBt).
-
Amidation: Ammonia gas is bubbled through the solution, or an ammonium salt (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) is added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield 5-Azaspiro[2.4]heptane-7-carboxamide.
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the basic 5-azaspiro[2.4]heptane-7-carboxamide to its hydrochloride salt to improve its solubility and stability.[3]
Experimental Protocol (General Procedure)
-
Dissolution: 5-Azaspiro[2.4]heptane-7-carboxamide is dissolved in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine at a controlled temperature (often 0 °C).
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Cyclopropane Protons: Complex multiplets in the upfield region (approximately 0.5-1.5 ppm).
-
Pyrrolidine Ring Protons: A series of multiplets in the region of 2.5-4.0 ppm. The protons adjacent to the nitrogen atom will be deshielded.
-
Methine Proton at C7: A multiplet in the region of 2.0-3.0 ppm, coupled to the adjacent protons on the pyrrolidine ring.
-
Amide Protons (-CONH₂): Two broad singlets in the downfield region (typically 6.0-8.0 ppm), which may exchange with D₂O.
-
N-H Proton (in hydrochloride salt): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Spiro Carbon: A quaternary carbon signal in the aliphatic region.
-
Cyclopropane Carbons: Signals in the upfield region (approximately 10-30 ppm).
-
Pyrrolidine Carbons: Signals in the range of 40-60 ppm.
-
C7 Carbon: A signal in the aliphatic region.
-
Carbonyl Carbon (-C=O): A characteristic signal in the downfield region (approximately 170-180 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₇H₁₂N₂O). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amine salt) | 3200-2800 (broad) | Characteristic of the ammonium hydrochloride. |
| N-H Stretch (primary amide) | ~3350 and ~3180 | Two bands for the symmetric and asymmetric stretching. |
| C=O Stretch (Amide I) | ~1650 | Strong absorption. |
| N-H Bend (Amide II) | ~1620 | Bending vibration of the primary amide. |
| C-H Stretch (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the rings. |
Applications in Drug Discovery and Development
The 5-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2][5] This framework can be used to orient substituents in specific vectors in space, potentially leading to enhanced interactions with biological targets.
Potential Therapeutic Areas
Derivatives of 5-azaspiro[2.4]heptane have been investigated for a range of therapeutic applications, including as:
-
Antiviral Agents: The spirocyclic proline analogue is a key component in the synthesis of antiviral drugs like Ledipasvir.[6]
-
Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety has been incorporated into quinolone antibacterial agents.[4]
-
Orexin Receptor Antagonists: 5-Azaspiro[2.4]heptane derivatives have been explored as potent orexin receptor antagonists for the treatment of sleep disorders.[2]
The introduction of a carboxamide group at the 7-position of the 5-azaspiro[2.4]heptane core in the title compound provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets, making it an attractive scaffold for library synthesis and lead optimization in various drug discovery programs.
Safety and Handling
As a hydrochloride salt of an amine, 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. The compound may be harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride represents a promising chemical entity for drug discovery, combining the favorable three-dimensional geometry of the spirocyclic core with the versatile functionality of the carboxamide group. While a direct synthesis has been proposed based on established chemical principles, further experimental validation is warranted. This technical guide provides a foundational understanding of its properties, a logical synthetic approach, and potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical and biotechnology industries. The continued exploration of such novel scaffolds is anticipated to contribute significantly to the development of the next generation of therapeutic agents.
References
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- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxamides: A Versatile and Useful Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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- Johansson, A., et al. (2016). Discovery of Potent and Selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists with a Novel Azaspiro[3.3]heptane Scaffold. Journal of Medicinal Chemistry, 59(17), 7859-7875.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Yao, Y., Fan, W., Li, W., Ma, X., Zhu, L., Xie, X., & Zhang, Z. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
- Ramesar, X., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), 5644.
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